N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide
Description
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to a 3-methylbenzamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it relevant for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-4-6-17(13-14)20(24)22-12-11-19-15(2)23-21(26-19)16-7-9-18(25-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDLIMJZKJVJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide are compared below with related compounds from the literature. Key differences lie in substituent groups, synthetic yields, and physicochemical properties.
Structural Analogues with Benzamide-Thiazole Hybrids
a. N-[4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (4ca)
- Structure : Features a hydroxyl group at position 4 of the thiazole ring and lacks the ethyl linker.
- Synthesis : Prepared via Hantzsch cyclization with 90–95% yield, yielding amorphous solids .
- Key Data : IR shows C=O (benzamide) at ~1660 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹.
b. N-[3-(3-Methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide
- Structure : Incorporates a thiophene substituent at position 4 and a methoxypropyl chain at position 3 of the thiazole.
- Synthesis: Not detailed in evidence, but CAS No. 373368-03-7 highlights its availability for pharmacological screening .
- Key Data : Molecular weight (499.04 g/mol) and solubility likely differ due to the thiophene and methoxypropyl groups.
c. This compound
- Structure : Unique ethyl linker and 4-methylthiazole substitution.
- Hypothesized Properties : Higher lipophilicity compared to 4ca due to the ethyl chain and methyl groups.
Physicochemical and Spectral Comparisons
Substituent Effects on Reactivity and Stability
- Ethyl Linker : Introduces conformational flexibility, which may improve binding affinity in biological systems compared to rigid analogues like 8a (pyridine-thiadiazole hybrid) .
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound contains a thiazole ring, a methoxyphenyl group, and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 344.48 g/mol. The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential anticancer and antimicrobial properties. Key findings from various studies are summarized below:
Anticancer Activity
- Mechanism of Action : The thiazole ring is known to interact with various molecular targets, potentially inhibiting enzyme activity related to cancer progression. Studies suggest that compounds containing thiazole rings can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have demonstrated that derivatives of thiazole exhibit significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, a derivative similar to this compound showed IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity.
Antimicrobial Activity
- In Vitro Studies : The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways within the microorganisms.
Structure-Activity Relationship (SAR)
The SAR studies of thiazole-containing compounds reveal that modifications on the thiazole ring and the substitution patterns on the benzene rings significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Increases hydrophobic interactions and enhances binding affinity to target enzymes |
| Methyl substitution on thiazole | Modulates electronic properties, potentially enhancing biological efficacy |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Reaction of 4-methoxyphenylacetic acid with thioamide under acidic conditions.
- Alkylation : Alkylation with 2-bromoethylamine introduces the ethylamine side chain.
- Coupling Reaction : The final step involves coupling the alkylated thiazole derivative with 3-methylbenzoyl chloride to form the target compound.
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Antitumor Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy indicated that compounds similar to this one showed significant antibacterial activity against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide?
- Methodological Answer : The synthesis typically involves three key steps:
Thiazole Ring Formation : Using Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions .
Methoxyphenyl Group Attachment : Achieved via nucleophilic aromatic substitution using 4-methoxyphenyl precursors .
Benzamide Moiety Coupling : Reacting the intermediate with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine) .
- Optimization : Industrial-scale methods may employ continuous flow systems or high-pressure reactors for improved yield and purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal analytical techniques are used:
- Spectroscopy :
- ¹H/¹³C-NMR : To verify aromatic protons, methyl groups, and thiazole ring connectivity .
- FTIR : Confirms carbonyl (C=O) stretching (~1650 cm⁻¹) and thiazole ring vibrations .
- Mass Spectrometry : HR-MS determines molecular weight (C₂₁H₂₂N₂O₂S; ~344.48 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S composition .
Advanced Research Questions
Q. How do structural modifications influence biological activity (SAR) in this compound?
- Methodological Answer : Systematic SAR studies involve:
- Substituent Variation : Modifying the methoxyphenyl or benzamide groups and testing activity in cellular assays.
- Key Findings (from ):
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Enhances hydrophobic interactions with targets (e.g., enzymes) |
| Methyl on thiazole | Improves metabolic stability and bioavailability |
- Experimental Design : Compare IC₅₀ values across derivatives in cancer cell lines (e.g., MCF-7, A549) .
Q. What experimental approaches elucidate its mechanism of action in anticancer research?
- Methodological Answer :
- In Vitro Assays :
- Apoptosis Induction : Measure caspase-3/7 activation via luminescence assays .
- Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest .
- Molecular Targets :
- Kinase Inhibition Screens : Test against kinase libraries (e.g., EGFR, VEGFR) .
- Docking Studies : Computational modeling (e.g., AutoDock Vina) to predict binding to tubulin or DNA topoisomerases .
Q. How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., ATCC-certified MCF-7) and culture conditions (e.g., pH, serum concentration) .
- Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity).
- Data Interpretation :
- Compare logP values to account for solubility differences impacting bioavailability .
- Validate findings across multiple labs using blinded studies.
Q. What methods assess the pharmacokinetic properties (ADME) of this compound?
- Methodological Answer :
- Absorption/Distribution :
- Caco-2 Assays : Measure intestinal permeability .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis .
- Metabolism :
- Liver Microsome Incubations : Identify CYP450-mediated metabolites via LC-MS/MS .
- Excretion :
- Rodent Studies : Track urinary/fecal elimination using radiolabeled compound (¹⁴C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
